molecular formula C14H16NOS+ B1228356 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium

4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium

Cat. No.: B1228356
M. Wt: 246.35 g/mol
InChI Key: IUWQYMDPRUPDGB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium: is a pyridinium ion obtained by protonation of the pyridine nitrogen of GS4012 free base. It is a compound with the molecular formula C14H16NOS and a net charge of +1 . The compound is known for its role as a potent inducer of vascular endothelial growth factor (VEGF) and VEGF-mediated vessel formation .

Chemical Reactions Analysis

Types of Reactions: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .

Major Products Formed: The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyridinium compounds .

Scientific Research Applications

Comparison with Similar Compounds

  • 4-{2-[(4-Methoxyphenyl)sulfanyl]ethyl}pyridine
  • Pyridine, 4-[2-[(4-methoxyphenyl)thio]ethyl]-

Comparison: 4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium is unique due to its potent ability to induce VEGF and VEGF-mediated vessel formation. While similar compounds may share structural features, this compound stands out for its specific biological activity and applications in angiogenesis research .

Properties

Molecular Formula

C14H16NOS+

Molecular Weight

246.35 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)sulfanylethyl]pyridin-1-ium

InChI

InChI=1S/C14H15NOS/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-7,9-10H,8,11H2,1H3/p+1

InChI Key

IUWQYMDPRUPDGB-UHFFFAOYSA-O

SMILES

COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2

Canonical SMILES

COC1=CC=C(C=C1)SCCC2=CC=[NH+]C=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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